molecular formula C13H27Cl2N3O2 B1500063 tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride CAS No. 1179361-59-1

tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No. B1500063
CAS RN: 1179361-59-1
M. Wt: 328.3 g/mol
InChI Key: FQVOIYMFJPBHBY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride” is a chemical compound with the molecular formula C13H27Cl2N3O2 and a molecular weight of 328.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©©OC(=O)N1CCC(CC1)N2CC(C2)N.Cl.Cl . This indicates that the compound contains functional groups such as a tert-butyl group, a carboxylate ester group, a piperidine ring, and an azetidine ring with an amino group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources.

Future Directions

The future directions for the use and study of this compound would likely depend on its potential applications. Given that it’s used for research purposes , it could be explored in various scientific studies, including those related to its synthesis, properties, and potential biological activity.

properties

IUPAC Name

tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-6-4-11(5-7-15)16-8-10(14)9-16;;/h10-11H,4-9,14H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOIYMFJPBHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662499
Record name tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179361-59-1
Record name tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 2
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 3
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 4
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 5
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 6
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

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